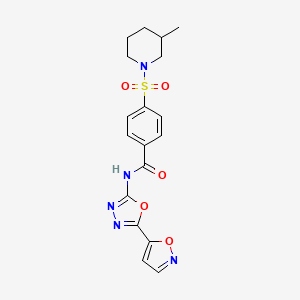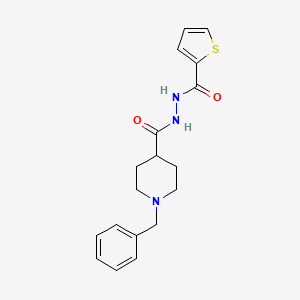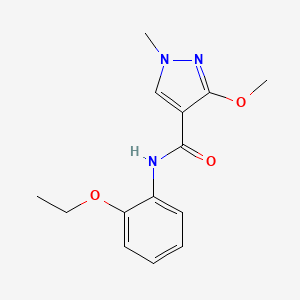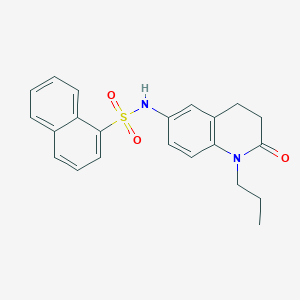
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein Kinase Inhibition
Sulfonamide derivatives, related to N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide, have been found to be potent inhibitors of protein kinases. For instance, isoquinolinesulfonamides have shown significant inhibition of cyclic nucleotide-dependent protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. These inhibitors play a crucial role in understanding the regulatory mechanisms of protein kinases and developing therapeutic agents (Hidaka et al., 1984).
Anticancer Activity
Sulfonamides have been researched for their anticancer properties. Certain N-arylbenzamide and N-arylbenzamidoxime derivatives, including those with naphthalene sulfonamide moieties, exhibit cytotoxic effects against a variety of cancer cell lines. These compounds have been investigated for their ability to induce oxidative stress, deplete glutathione levels, and selectively exhibit cytotoxicity against cancer cells, highlighting their potential as anticancer agents (Madácsi et al., 2013).
Anticorrosion Properties
The anticorrosion properties of sulfonamide derivatives have been studied in the context of protecting metals from corrosion. 8-Oxyquinoline derivatives containing a phenylaminosulfanyl moiety have shown promising results in inhibiting acid corrosion in steels, demonstrating the application of these compounds in developing new complex inhibitors for industrial applications (Doroshenko et al., 2017).
Fluorescent Sensors and Optical Materials
Sulfonamide derivatives have been utilized in the design of fluorescent sensors and optical materials. For example, europium(III) complexes containing sulfonamide moieties have been developed as fluorescent pH probes, capable of monitoring pH changes in neutral aqueous solutions and biological systems. Such materials offer significant potential in bioimaging and environmental monitoring applications (Zhang et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the ABA signaling pathway, which is essential for plants to resist drought and other abiotic stresses .
Mode of Action
This compound, also known as AM1, acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) . This inhibition leads to the activation of downstream ABA signaling .
Biochemical Pathways
The compound’s action affects the ABA signaling pathway . This pathway is crucial for plants’ ability to resist abiotic stresses such as drought, cold, and soil salinity . By mimicking ABA and activating this pathway, the compound helps plants overcome these stresses .
Pharmacokinetics
The development of ABA-mimicking ligands like this compound aims to overcome these limitations .
Result of Action
The activation of the ABA signaling pathway by this compound has several effects at the molecular and cellular levels. In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, abiotic stresses such as drought, cold, and soil salinity can affect the ABA signaling pathway and, consequently, the compound’s effectiveness . .
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-14-24-20-12-11-18(15-17(20)10-13-22(24)25)23-28(26,27)21-9-5-7-16-6-3-4-8-19(16)21/h3-9,11-12,15,23H,2,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZGCVEWIMGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
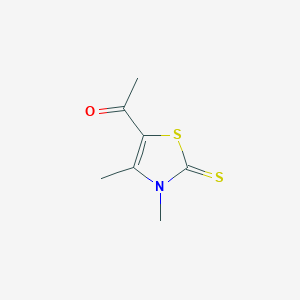


![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)
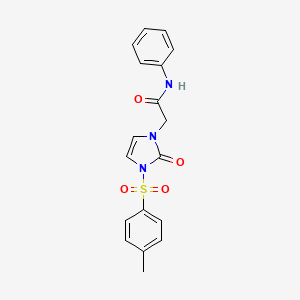

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)
